5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-11-13(10-22-26(11)12-6-4-3-5-7-12)14(27)21-8-9-25-16(28)24(2)15(23-25)17(18,19)20/h3-7,10H,8-9H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRFWHXFHBGROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H17F3N6O2, with a molecular weight of approximately 359.33 g/mol. The compound features a pyrazole core linked to a triazole moiety, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits significant growth inhibition in breast cancer (MCF7) and lung cancer (NCI-H460) models.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, pyrazole derivatives have been noted to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory responses. The following table summarizes some findings regarding anti-inflammatory activities:
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 60.56 | Anti-inflammatory |
| Compound B | 57.24 | Anti-inflammatory |
| Diclofenac | 54.65 | Standard reference |
Case Studies
- Study on MCF7 Cell Line : A study by Bouabdallah et al. screened various pyrazole derivatives against the MCF7 cell line and reported significant cytotoxicity with an IC50 value of 3.79 µM for a related compound, indicating strong potential for breast cancer treatment .
- In Vivo Studies : In vivo studies have shown that compounds similar to the target molecule can reduce tumor growth in xenograft models, further supporting their anticancer potential.
- Inflammation Models : In animal models of inflammation, pyrazole derivatives have been shown to reduce edema significantly compared to controls, confirming their role as effective anti-inflammatory agents .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations :
- Unlike oxime ether derivatives (e.g., 9l, 12b ), the target lacks a Schiff base but retains the CF₃ group, which is critical for hydrophobic interactions in drug-receptor binding.
- The ethyl-linked triazolone in the target mirrors the triazole-carbothioamide in , but the latter’s dihydropyrazole core may confer conformational rigidity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target’s lack of melting point or yield data precludes direct comparison, but analogs like 3a and 9l show yields of 62–71%, typical for multi-step pyrazole syntheses.
- Aromatic proton shifts (δ 7.4–8.1) and methyl signals (δ ~2.5–2.7) are consistent across pyrazole derivatives, suggesting structural homogeneity in NMR characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
